Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16534582
InChI: InChI=1S/C3H3N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h(H,5,9)(H2,4,6,7,8);
SMILES:
Molecular Formula: C3H3N3NaO2S
Molecular Weight: 168.13 g/mol

Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate

CAS No.:

Cat. No.: VC16534582

Molecular Formula: C3H3N3NaO2S

Molecular Weight: 168.13 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate -

Specification

Molecular Formula C3H3N3NaO2S
Molecular Weight 168.13 g/mol
Standard InChI InChI=1S/C3H3N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h(H,5,9)(H2,4,6,7,8);
Standard InChI Key RPJXBNBGGCBJHD-UHFFFAOYSA-N
Canonical SMILES C1(=O)C(=S)NNC(=O)N1.[Na]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a partially saturated 1,2,4-triazine ring, a six-membered heterocycle containing three nitrogen atoms. The 3 and 5 positions are substituted with keto groups (C=O\text{C=O}), while the 6-position features a thiolate (S\text{S}^-) moiety stabilized by a sodium counterion. This arrangement confers unique electronic and steric properties, enabling interactions with biological targets and participation in redox reactions.

Key Structural Features:

  • Triazine Ring: The partially hydrogenated ring reduces aromaticity compared to fully unsaturated triazines, enhancing reactivity.

  • Keto Groups: The electron-withdrawing carbonyl groups at positions 3 and 5 polarize the ring, facilitating nucleophilic attacks.

  • Thiolate Group: The deprotonated sulfur atom acts as a strong nucleophile and ligand for metal ions.

Physical and Chemical Properties

The compound is typically supplied as a sodium salt, ensuring solubility in polar solvents like water and dimethyl sulfoxide (DMSO). Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC3H2N3NaO2S\text{C}_3\text{H}_2\text{N}_3\text{NaO}_2\text{S}
Molecular Weight167.12 g/mol
Purity≥95%
SolubilityWater, DMSO, ethanol
Storage Conditions2–8°C, inert atmosphere

The sodium salt’s hygroscopic nature necessitates storage under anhydrous conditions to prevent hydrolysis .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate involves cyclization reactions starting from thiourea derivatives or cysteine analogs. A representative protocol includes:

  • Condensation: Reacting thiourea with sodium nitrite in acidic medium to form an intermediate thiosemicarbazide.

  • Cyclization: Heating the intermediate with chloroacetic acid to induce ring closure, forming the triazine core.

  • Salt Formation: Treating the thiol intermediate with sodium hydroxide to yield the final sodium salt.

Critical parameters such as pH (maintained at 8–9), temperature (60–80°C), and reaction time (12–24 hours) optimize yield and purity.

Reactivity Profile

The compound’s reactivity is dominated by its thiolate and keto functionalities:

  • Nucleophilic Substitution: The thiolate group readily reacts with alkyl halides to form thioethers.

  • Oxidation: Exposure to oxidizing agents like hydrogen peroxide converts the thiolate to a disulfide.

  • Coordination Chemistry: The sulfur atom coordinates transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes with potential catalytic activity.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Studies highlight the compound’s efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The mechanism involves:

  • Enzyme Inhibition: Binding to essential microbial enzymes like dihydrofolate reductase (DHFR), disrupting folate synthesis.

  • Membrane Disruption: Interacting with lipid bilayers to increase permeability, leading to cell lysis.

Applications in Research and Industry

Pharmaceutical Development

  • Drug Candidates: Serves as a scaffold for designing kinase inhibitors and antimicrobial agents.

  • Prodrug Synthesis: The thiolate group facilitates conjugation with prodrug moieties for targeted delivery.

Agricultural Chemistry

  • Herbicide Adjuvants: Enhances the efficacy of triazine-based herbicides by improving solubility and uptake in plant tissues.

Materials Science

  • Polymer Modification: Incorporated into conductive polymers to improve thermal stability and electronic properties.

HazardPrecautionary Measure
Skin IrritationWear nitrile gloves and lab coat
Moisture SensitivityStore under argon or nitrogen
Reactivity with AcidsAvoid contact with strong acids

Comparative Analysis with Related Triazine Derivatives

CompoundStructureBioactivityApplications
Sodium 3,5-dioxo...thiolateTriazine with thiolate, ketoAntimicrobial, anticancerDrug development, agrochemistry
MelamineFully unsaturated triazineLow toxicityPlastics, resins
AtrazineChloro-substituted triazineHerbicideAgriculture

The sodium thiolate derivative’s unique combination of reactivity and bioactivity distinguishes it from simpler triazines like melamine or atrazine.

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